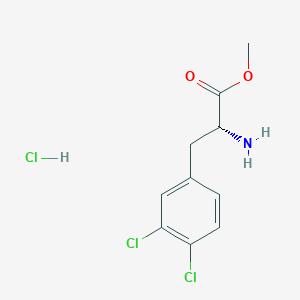![molecular formula C15H10Cl2N2OS B2558429 (2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-14-4](/img/structure/B2558429.png)
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-7-Chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one (C7Cl2CN2S) is an organic compound with a wide range of applications in scientific research, ranging from biochemistry to pharmaceuticals. C7Cl2CN2S is a heterocyclic compound containing a benzothiazin-3-one ring system, which is a unique structure that has been studied for its potential in drug discovery and other areas of scientific research. C7Cl2CN2S has been found to have a number of interesting properties, such as a high degree of solubility in water, a high degree of stability, and a low melting point. In addition, C7Cl2CN2S has been studied for its potential as a therapeutic agent and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Thiazine derivatives like MFCD00138217 have been studied for their potential as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the development of new medications to treat infectious diseases .
Antitumor and Cytotoxicity
Research has indicated that certain thiazine compounds exhibit cytotoxic effects on human tumor cell lines. This suggests that MFCD00138217 could be explored for its antitumor properties, potentially leading to new cancer therapies .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazine derivatives are well-documented. MFCD00138217 could be used in the synthesis of drugs aimed at reducing inflammation and pain .
Neuroprotective Agents
Thiazine derivatives have shown promise as neuroprotective agents. They may play a role in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Antiviral Research
Given the ongoing need for effective antiviral drugs, MFCD00138217’s structure could be the basis for synthesizing compounds with the potential to inhibit viral replication and treat viral infections .
Agricultural Chemicals
The antimicrobial properties of thiazine derivatives extend to agricultural applications, where they can be used to develop fungicides and pesticides that protect crops from microbial pathogens .
Material Science
In material science, compounds like MFCD00138217 can be utilized in the synthesis of novel materials with specific properties, such as enhanced durability or resistance to environmental stressors .
Chemical Research Accelerators
Thiazine derivatives are also used as accelerators in chemical reactions, which can be beneficial in various industrial and research applications to speed up reaction times and improve efficiency .
Wirkmechanismus
The mechanism of action of this compound is not publicly available. As it is used for research purposes, it may be under investigation in various scientific studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-1-4-11(5-2-9)18-8-14-15(20)19-12-6-3-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCSXQJJQWPQB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)


![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)


![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)
![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)
